N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-3-28-22(30)21-20(16(12-25-21)15-8-5-4-6-9-15)27-23(28)31-13-19(29)26-18-11-7-10-17(24)14(18)2/h4-12,25H,3,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSLBGMSBSTQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a chloro-substituted aromatic ring and a pyrrolo-pyrimidine moiety linked through a thioacetamide functional group. Its molecular formula is , with a molecular weight of approximately 470.01 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, compounds with similar structures have shown promising results against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 1.88 ± 0.11 | |
| Compound B | HCT116 (colon cancer) | 0.39 ± 0.06 | |
| Compound C | A375 (melanoma) | 4.2 |
These derivatives exhibit significant cytotoxicity, indicating that modifications in the structure can enhance their anticancer efficacy.
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of Cell Proliferation : Many derivatives have been shown to inhibit cell growth in various cancer cell lines, leading to apoptosis.
- Targeting Kinases : Some studies suggest that these compounds may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- DNA Interaction : The ability to bind DNA and interfere with replication has also been observed, contributing to their anticancer activity.
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide:
- Study on MCF7 Cells : A derivative was tested against MCF7 cells and showed an IC50 value of 1.88 µM, indicating strong antiproliferative effects.
- Evaluation of CDK Inhibition : Another study assessed the inhibition of CDK2 by a similar compound, revealing an IC50 of 0.98 µM, suggesting that these compounds can effectively target key regulatory proteins involved in cancer progression.
Wissenschaftliche Forschungsanwendungen
The compound N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic molecule that has garnered attention in various scientific research applications. This article provides a detailed overview of its applications, particularly in medicinal chemistry, cancer therapy, and other therapeutic areas.
Structure
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity. The presence of the chloro and methyl groups on the phenyl ring enhances its pharmacological properties. The thioacetamide moiety contributes to its reactivity and potential interactions with biological targets.
Properties
- Molecular Formula : C₁₇H₁₈ClN₃O₂S
- Molecular Weight : 351.86 g/mol
- Solubility : The solubility profile is crucial for its bioavailability and pharmacokinetics.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing pyrrolo[3,2-d]pyrimidine derivatives in cancer therapy. These compounds have been shown to inhibit key signaling pathways involved in tumor growth and proliferation. For instance, the inhibition of the mTOR pathway has been associated with reduced cell proliferation in various cancer cell lines .
Case Study: mTOR Inhibition
In a study focusing on pyrido[3,2-d]pyrimidine derivatives, compounds similar to N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide demonstrated significant antitumor activity by acting as selective mTOR inhibitors. These findings suggest that modifications to the core structure can enhance efficacy against specific cancers like glioblastoma and lymphoma .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrimidine derivatives have been widely studied for their ability to combat bacterial infections and exhibit antiviral properties. Research indicates that modifications in the thioacetamide group can lead to enhanced antimicrobial efficacy against resistant strains .
Immunomodulatory Effects
Another area of interest is the immunomodulatory effects of pyrimidine-based compounds. The ability of these compounds to modulate immune responses could provide therapeutic avenues for autoimmune diseases and chronic inflammatory conditions. Selective agonism of toll-like receptors (TLRs) has been proposed as a mechanism for enhancing immune responses through such compounds .
Data Table: Summary of Research Findings
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Pyrrolopyrimidine Core
Key Observations :
- Aromatic Substituents : The 3-chloro-2-methylphenyl group (target) vs. 3,4-dichlorophenyl () alters electronic effects and steric bulk, which may influence receptor-binding interactions.
- Core Modifications : The absence of a thioacetamide moiety in ’s compound highlights the role of the sulfur atom in modulating redox stability and hydrogen-bonding capacity .
Thieno[2,3-d]pyrimidine Analogues
describes N-(7-methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide, a thienopyrimidine derivative with a fused thiophene ring instead of pyrrolidine. Key differences include:
- Melting Point: 143–145°C for the thienopyrimidine analog vs. unreported data for the target compound .
- Synthetic Yield: 73% for the thienopyrimidine derivative, suggesting efficient acylation protocols that could be adapted for pyrrolopyrimidine analogs .
Physicochemical and Spectroscopic Properties
While direct data for the target compound are lacking, inferences can be drawn from analogs:
- IR Spectroscopy : The presence of C=O (1,730 cm⁻¹) and NH (3,390 cm⁻¹) stretches in ’s compound aligns with expected functional groups in the target molecule .
- <sup>1</sup>H-NMR : Methyl groups (δ 2.10–2.50 ppm) and aromatic protons (δ 7.37–7.47 ppm) are consistent across analogs, though substituent-specific shifts would occur .
Q & A
Q. What mechanistic studies elucidate its mode of action in kinase inhibition?
- Methodological Answer :
- Kinetic assays : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
- Western blotting : Measure downstream phosphorylation levels (e.g., Rb protein for CDK inhibition) .
- X-ray crystallography : Resolve co-crystal structures with target kinases (e.g., CDK2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
